molecular formula C17H16N4O4 B13365080 N-{3-[(anilinocarbonyl)amino]-3-oxopropanoyl}-N'-phenylurea

N-{3-[(anilinocarbonyl)amino]-3-oxopropanoyl}-N'-phenylurea

Cat. No.: B13365080
M. Wt: 340.33 g/mol
InChI Key: VVLHULHEZIGLPM-UHFFFAOYSA-N
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Description

N-{3-[(anilinocarbonyl)amino]-3-oxopropanoyl}-N’-phenylurea: is a complex organic compound with a unique structure that includes both an anilinocarbonyl group and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(anilinocarbonyl)amino]-3-oxopropanoyl}-N’-phenylurea typically involves the reaction of aniline derivatives with isocyanates under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure the stability of the intermediate products. The reaction is usually catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-{3-[(anilinocarbonyl)amino]-3-oxopropanoyl}-N’-phenylurea involves large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(anilinocarbonyl)amino]-3-oxopropanoyl}-N’-phenylurea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents such as chloroform or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

N-{3-[(anilinocarbonyl)amino]-3-oxopropanoyl}-N’-phenylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(anilinocarbonyl)amino]-3-oxopropanoyl}-N’-phenylurea involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(anilinocarbonyl)amino]phenyl}acetamide
  • N-{3-[(anilinocarbonyl)amino]phenyl}propanamide

Uniqueness

N-{3-[(anilinocarbonyl)amino]-3-oxopropanoyl}-N’-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

N,N'-bis(phenylcarbamoyl)propanediamide

InChI

InChI=1S/C17H16N4O4/c22-14(20-16(24)18-12-7-3-1-4-8-12)11-15(23)21-17(25)19-13-9-5-2-6-10-13/h1-10H,11H2,(H2,18,20,22,24)(H2,19,21,23,25)

InChI Key

VVLHULHEZIGLPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)CC(=O)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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